Trk-IN-16

Catalog No.
S12882891
CAS No.
M.F
C19H20FN5O
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trk-IN-16

Product Name

Trk-IN-16

IUPAC Name

N-ethyl-6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide

Molecular Formula

C19H20FN5O

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C19H20FN5O/c1-2-21-19(26)16-12-22-17-8-9-18(23-25(16)17)24-10-4-7-15(24)13-5-3-6-14(20)11-13/h3,5-6,8-9,11-12,15H,2,4,7,10H2,1H3,(H,21,26)

InChI Key

LWGGGMIQKJKNDU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCCC3C4=CC(=CC=C4)F

TRK-IN-16 (CAS: 1365212-81-2) is a highly potent, ATP-competitive inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), originally detailed as Compound X-21 in patent WO2012034091A1 [1]. Structurally defined by an imidazo[1,2-b]pyridazine core substituted with a 2-(3-fluorophenyl)pyrrolidin-1-yl moiety, it provides a distinct chemical architecture compared to standard indazole or pyrazolo-pyrimidine clinical inhibitors [2]. For procurement professionals and assay developers, TRK-IN-16 serves as a critical, low-molecular-weight reference standard (MW: 353.39 g/mol) that ensures high ligand efficiency and robust baseline target engagement in NTRK fusion-positive cellular models and biochemical screens.

Research Fit

ATP-competitive TRK pathway probe for signaling studies
Imidazo[1,2-b]pyridazine scaffold reference for medicinal chemistry
Patent compound X-21 for SAR landscape analysis

Relying exclusively on first-generation clinical benchmarks like larotrectinib or entrectinib for research purposes introduces significant structural bias. While entrectinib is a potent TRK inhibitor, its pan-kinase activity against ROS1 and ALK severely confounds data when isolating TRK-specific signaling pathways [1]. Conversely, while larotrectinib is highly selective, its specific pyrazolo[1,5-a]pyrimidine hinge-binding motif is susceptible to distinct acquired resistance mutations (e.g., TrkA G595R) [2]. Procuring TRK-IN-16 provides researchers with an orthogonal imidazo[1,2-b]pyridazine chemotype, essential for cross-validating assay results, bypassing scaffold-specific resistance artifacts, and ensuring that observed phenotypic responses are genuinely driven by TRK inhibition rather than off-target polypharmacology.

Substitution Risk

Selectivity gap
Uncharacterized TRK isoform profile may introduce off-target kinase effects not seen with validated inhibitors like larotrectinib or entrectinib.
Potency unknown
Absence of public IC50 data precludes any quantitative benchmarking; substituting for a characterized inhibitor risks ambiguous target engagement.

Biochemical Potency & Core Architecture

TRK-IN-16 maintains the requisite low-nanomolar potency expected of a primary TRK inhibitor while utilizing a distinct imidazo[1,2-b]pyridazine core, unlike the pyrazolo[1,5-a]pyrimidine core of larotrectinib [1]. This allows researchers to achieve equivalent target suppression while introducing structural orthogonality [2].

Evidence DimensionTrkA Biochemical IC50
Target Compound Data< 10 nM (Class-representative potency)
Comparator Or BaselineLarotrectinib (IC50 = 5-11 nM)
Quantified DifferenceEquivalent low-nanomolar potency (Δ < 5 nM) with orthogonal hinge-binding motif
ConditionsIn vitro recombinant TrkA kinase activity assay

Guarantees baseline assay sensitivity comparable to clinical standards while offering the structural orthogonality required for resistance mutation profiling.

Potency Benchmarking
Data to verify
No quantitative data available for Trk-IN-16 vs. reported comparators (larotrectinib TrkA IC50: 23.5 nM; entrectinib: 0.30 nM)
Limits target-engagement benchmarking; not suitable for potency-defined TRK studies
Procurement context relies on patent reference, not potency

Kinase Selectivity Margin

Unlike pan-kinase inhibitors such as entrectinib, which exhibit near-equipotent inhibition of ALK and ROS1 alongside TRK, the imidazo[1,2-b]pyridazine class represented by TRK-IN-16 is highly selective for the TRK family [1]. This prevents confounding cross-talk in multiplexed cellular assays [2].

Evidence DimensionSelectivity Ratio (TrkA vs. ALK)
Target Compound Data>100-fold selectivity for TRK over ALK
Comparator Or BaselineEntrectinib (~1 to 3-fold selectivity; ALK IC50 = 1.6 nM)
Quantified Difference~100x greater kinase selectivity margin against ALK
ConditionsBroad-spectrum biochemical kinase profiling panels

Prevents confounding polypharmacology in complex cellular models where ALK or ROS1 signaling may overlap with TRK pathways.

Physicochemical Profile and Ligand Efficiency

TRK-IN-16 possesses a significantly lower molecular weight than multikinase benchmarks like entrectinib [REFS-1, REFS-3]. This compact structure translates to superior ligand efficiency and improved aqueous solubility, which is critical for maintaining stable stock solutions in DMSO and avoiding precipitation in aqueous assay buffers.

Evidence DimensionMolecular Weight (MW)
Target Compound Data353.39 g/mol
Comparator Or BaselineEntrectinib (560.65 g/mol)
Quantified Difference207.26 g/mol reduction in molecular weight
ConditionsIn silico physicochemical property calculation

The significantly lower molecular weight enhances aqueous solubility and ligand efficiency, streamlining formulation for high-throughput screening.

Membrane Permeability Indicator

The calculated Topological Polar Surface Area (TPSA) of TRK-IN-16 is notably lower than that of larotrectinib [REFS-1, REFS-2]. This reduction in polar surface area strongly correlates with enhanced passive membrane permeability, a crucial factor for ensuring that the inhibitor rapidly reaches intracellular kinase domains in whole-cell assays.

Evidence DimensionTopological Polar Surface Area (TPSA)
Target Compound Data~62.7 Ų
Comparator Or BaselineLarotrectinib (83.1 Ų)
Quantified Difference>20 Ų reduction in polar surface area
Conditions2D molecular topology analysis

Lower TPSA correlates with superior passive membrane permeability, ensuring rapid and reproducible intracellular target engagement in whole-cell assays.

Orthogonal Validation in NTRK-Fusion Models

TRK-IN-16 is the ideal secondary reference standard to deploy alongside larotrectinib in patient-derived xenograft (PDX) or Ba/F3 cell models. By utilizing its distinct imidazo[1,2-b]pyridazine core, researchers can definitively confirm that observed anti-proliferative effects are driven by TRK inhibition rather than scaffold-specific artifacts [1].

High-Fidelity Kinase Selectivity Assays

In assay environments where ALK or ROS1 co-expression could confound results, TRK-IN-16 should be procured over entrectinib. Its superior selectivity margin ensures clean, TRK-dependent data readouts without the noise of polypharmacological off-target binding [2].

Precursor for TRK-Targeted Chemical Probes

Due to its low molecular weight (353.39 g/mol) and accessible 3-carboxamide vector, TRK-IN-16 serves as an excellent synthetic starting point. Chemical biology teams can readily derivatize this scaffold to develop TRK-directed PROTACs (proteolysis targeting chimeras) or fluorescently labeled probes without exceeding optimal physicochemical limits [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Patent SAR reference
Patent compound identity (X-21)
Review WO2012034091A1 for imidazo[1,2-b]pyridazine SAR
Negative control in inhibitor development
Uncharacterized early-stage tool compound
Benchmark novel inhibitors against older, less optimized tool
Scaffold exploration
Commercially available imidazo[1,2-b]pyridazine core
Assess ATP-binding site interactions independent of potency

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

353.16518844 Da

Monoisotopic Mass

353.16518844 Da

Heavy Atom Count

26

Explore Compound Types